2-Chloro-1-(2,3-dihydroxyphenyl)ethanone

Übersicht

Beschreibung

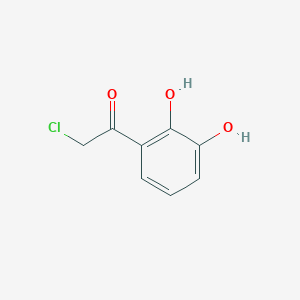

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7ClO3 It is a chlorinated derivative of acetophenone, featuring both chloro and dihydroxy functional groups on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 2-hydroxyacetophenone using reagents such as bromine in acetic acid or chloroform . The reaction typically requires controlled conditions, such as refluxing in acetic acid for a specified duration.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The dihydroxy groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines or thiols can replace the chloro group under appropriate conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone is significant in the development of pharmaceuticals due to its structural features that allow for various modifications. Its derivatives have shown potential in:

- Anticancer Activity : Research indicates that compounds related to this structure exhibit antiproliferative effects against different cancer cell lines. For example, derivatives have demonstrated IC₅₀ values below 0.3 µM against A549 (lung cancer) and HT-29 (colon cancer) cell lines, suggesting strong anticancer properties.

- Antimicrobial Activity : Studies have shown that this compound and its derivatives possess antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for Staphylococcus aureus and Escherichia coli have been reported as low as 12.5 µg/mL, indicating significant antibacterial activity.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. It is utilized in:

- Synthesis of Derivatives : The compound can undergo various reactions such as oxidation and substitution to form different derivatives that may exhibit enhanced biological activities or serve as precursors for further synthetic applications.

Case Study 1: Anticancer Effects

A series of derivatives derived from this compound were evaluated for their anticancer properties. Modifications such as methyl or methoxy substitutions led to enhanced lipophilicity and cellular uptake, resulting in increased potency against various cancer cell lines.

Case Study 2: Antimicrobial Coatings

Research has explored the application of this compound in developing antibacterial coatings for medical devices. Coatings incorporating derivatives showed a significant reduction in bacterial colonization on surfaces exposed to common pathogens, suggesting potential use in preventing hospital-acquired infections.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(2,3-dihydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The dihydroxy groups can form hydrogen bonds with active sites, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone

- 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone

- 2-Chloro-1-(3-hydroxyphenyl)ethanone

Uniqueness

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone is unique due to the specific positioning of the chloro and dihydroxy groups on the phenyl ring. This configuration can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds .

Biologische Aktivität

2-Chloro-1-(2,3-dihydroxyphenyl)ethanone, a compound with the molecular formula C8H7ClO3 and a molecular weight of approximately 186.59 g/mol, has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloro group and two hydroxyl groups on an aromatic ring, which are significant for its antioxidant properties and potential therapeutic applications.

- Molecular Formula : C8H7ClO3

- Molecular Weight : 186.59 g/mol

- Melting Point : 163 - 165 °C

- Appearance : Off-white solid

Biological Activity Overview

Research indicates that this compound exhibits various biological activities primarily due to its phenolic structure. The hydroxyl groups contribute to its ability to act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby protecting cellular components from oxidative damage.

Antioxidant Properties

The compound's antioxidant capacity is crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The presence of hydroxyl groups enhances its radical-scavenging ability.

Although specific mechanisms of action for this compound remain largely unexplored, it is hypothesized that it may interact with various biological targets involved in oxidative stress responses. This interaction could modulate pathways related to inflammation and cellular signaling.

Synthesis and Derivatives

This compound can be synthesized through several methods, including:

- Synthesis with Aromatic Substituted Aldehyde : Producing chalcone derivatives.

- Halogenation Reactions : Leading to halogenoacetic acid derivatives.

- Reactions with Benzenediazonium Chloride : To form triazene derivatives.

These derivatives have shown varied biological activities, further expanding the potential applications of the parent compound.

Case Studies and Research Findings

Several studies have examined the biological activities associated with this compound:

- Antimicrobial Activity : Compounds synthesized from this compound have been screened for antimicrobial properties. Results indicated promising activity against various microbial strains, suggesting its potential as a lead compound in developing new antimicrobial agents.

- Antioxidant Efficacy : In vitro studies demonstrated that the compound effectively reduced oxidative stress markers in cell cultures exposed to harmful agents. This suggests its potential role in protective therapies against oxidative damage .

- Impurity Identification : The compound has been identified as an impurity in noradrenaline formulations, indicating its relevance in pharmacological contexts where noradrenaline is utilized .

Comparative Analysis of Similar Compounds

A comparison of structurally similar compounds highlights the unique features and potential biological activities:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 4-Chloro-1-(4-hydroxyphenyl)butan-1-one | 7150-55-2 | 0.86 | Longer carbon chain with different hydroxy position |

| 1-(3-Hydroxy-5-methylphenyl)ethanone | 43113-93-5 | 0.81 | Contains a methyl group on the phenyl ring |

| 1-(3,4-Dihydroxyphenyl)pentan-1-one | 2525-01-1 | 0.80 | Longer aliphatic chain |

| 1-(3,5-Dihydroxyphenyl)ethanone | 51863-60-6 | 0.79 | Different hydroxyl positioning |

These compounds exhibit variations in their functional groups and chain lengths, influencing their biological activities and applications.

Eigenschaften

IUPAC Name |

2-chloro-1-(2,3-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,10,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOGWTRHJRGQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213119 | |

| Record name | Pyrocatechol, 3-chloroacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63704-55-2 | |

| Record name | Pyrocatechol, 3-chloroacetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063704552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrocatechol, 3-chloroacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.